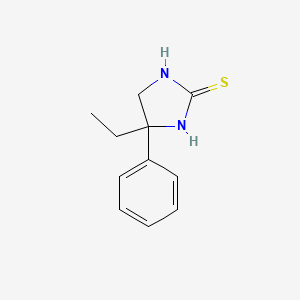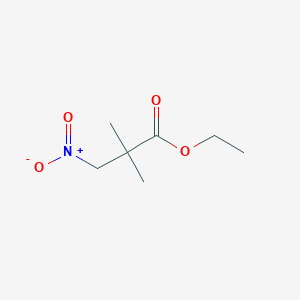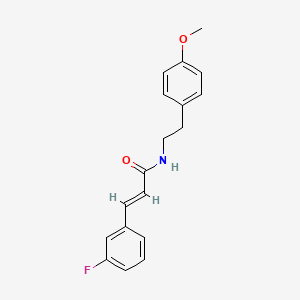
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a complex organic compound that features a pyrazole ring substituted with a 2,3-dimethylphenyl group and two trifluoroethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through a cyclization reactionThe final step involves esterification with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethyl esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics
Mecanismo De Acción
The mechanism of action of Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,2-trifluoroethyl) 1-phenyl-1H-pyrazole-3,4-dicarboxylate
- Bis(2,2,2-trifluoroethyl) 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Bis(2,2,2-trifluoroethyl) 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
The presence of the 2,3-dimethylphenyl group in Bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate distinguishes it from similar compounds. This substitution can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for specific applications in research and industry .
Propiedades
Fórmula molecular |
C17H14F6N2O4 |
|---|---|
Peso molecular |
424.29 g/mol |
Nombre IUPAC |
bis(2,2,2-trifluoroethyl) 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H14F6N2O4/c1-9-4-3-5-12(10(9)2)25-6-11(14(26)28-7-16(18,19)20)13(24-25)15(27)29-8-17(21,22)23/h3-6H,7-8H2,1-2H3 |
Clave InChI |
YFMKQHHCPXOWSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)





![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)


